molecular formula C9H12FNO B2943709 2-(4-Fluorophenoxy)propylamine CAS No. 886763-30-0

2-(4-Fluorophenoxy)propylamine

Cat. No.: B2943709
CAS No.: 886763-30-0
M. Wt: 169.199
InChI Key: BKMIGRSVUBPFSI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propylamine is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluorophenoxy group attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)propylamine typically involves the reaction of 4-fluorophenol with 1-bromo-2-propanamine. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced forms like primary or secondary amines.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenoxy)propylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)propylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to specific targets, while the propylamine chain may facilitate cellular uptake and distribution. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)propylamine
  • 2-(4-Bromophenoxy)propylamine
  • 2-(4-Methylphenoxy)propylamine

Comparison

2-(4-Fluorophenoxy)propylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorine atom provides distinct electronic properties, such as increased electronegativity and bond strength. These differences can result in variations in binding affinity, metabolic stability, and overall efficacy in various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMIGRSVUBPFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-30-0
Record name 1-[(1-aminopropan-2-yl)oxy]-4-fluorobenzene
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